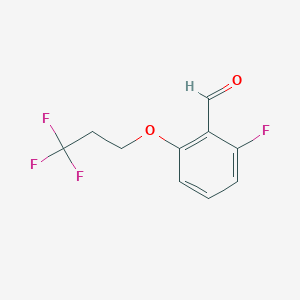
1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine
描述
1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine is a chemical compound that features a bromopyridine moiety attached to a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromopyridine and N,N-dimethylpiperidine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-120°C.
Catalysts and Reagents: Commonly used catalysts include palladium-based catalysts for coupling reactions. Reagents such as sodium hydride or potassium carbonate are used to deprotonate the piperidine ring, facilitating the nucleophilic attack on the bromopyridine.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form N-oxides or reduced to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea are used for substitution reactions, typically in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: N-oxides of the original compound.
Reduction: Dehalogenated derivatives of the compound.
科学研究应用
1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism by which 1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine exerts its effects involves its interaction with specific molecular targets. The bromopyridine moiety allows for binding to various enzymes or receptors, potentially modulating their activity. The piperidine ring provides structural stability and enhances the compound’s ability to cross biological membranes.
相似化合物的比较
Similar Compounds
- 1-(4-Bromopyridin-2-yl)pyrrolidin-2-one
- 1-(4-Bromopyridin-2-yl)ethanone
Uniqueness
1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine is unique due to its combination of a bromopyridine moiety with a dimethylpiperidine ring. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications. The presence of the dimethyl groups enhances its lipophilicity, potentially improving its bioavailability in medicinal applications.
属性
IUPAC Name |
1-(4-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-15(2)11-4-7-16(8-5-11)12-9-10(13)3-6-14-12/h3,6,9,11H,4-5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECMTQHPZCSOEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
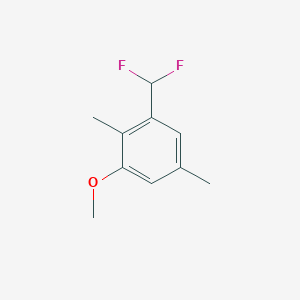

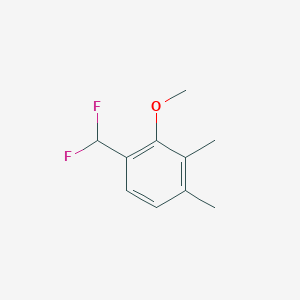






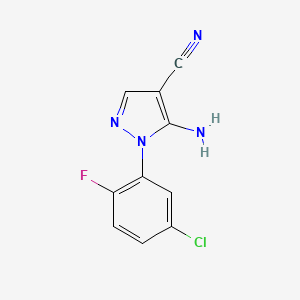
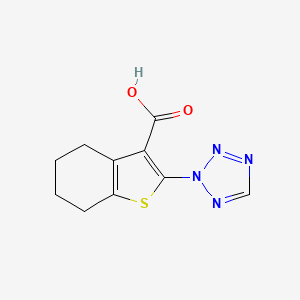
![tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B1411522.png)
